Cefmatilen - 140128-74-1

Cefmatilen

Catalog Number: EVT-263322
CAS Number: 140128-74-1
Molecular Formula: C15H14N8O5S4
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefmatilen is a broad-spectrum cephalosporin with antibacterial activity. Cefmatilen binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Source and Classification

Cefmatilen is derived from the broader class of cephalosporins, which are β-lactam antibiotics. These compounds are characterized by their ability to disrupt the synthesis of the peptidoglycan layer in bacterial cell walls, leading to cell lysis and death. The structure of Cefmatilen includes a thiazole ring, which is common in many biologically active compounds and contributes to its pharmacological properties .

Synthesis Analysis

Methods

The synthesis of Cefmatilen involves several chemical reactions that typically include the formation of thiazole derivatives. One notable method reported for synthesizing related thiazole compounds includes the reaction of ethyl cyanoacetate with phenylisothiocyanate and chloroacetone in a basic medium, followed by further transformations using dimethylformamide and dimethyl acetal .

Technical Details

The synthesis process can be outlined as follows:

  1. Initial Reaction: Ethyl cyanoacetate is reacted with phenylisothiocyanate and chloroacetone in the presence of a base (e.g., potassium carbonate).
  2. Formation of Thiazole Derivative: The reaction yields a thiazole derivative, which can undergo further modifications.
  3. Final Product Formation: The addition of dimethylformamide leads to the formation of more complex thiazole structures, ultimately resulting in Cefmatilen.

The structures formed during these reactions are confirmed through X-ray crystallography and spectral analysis techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry .

Molecular Structure Analysis

Structure

Cefmatilen has a complex molecular structure characterized by its molecular formula C15H17ClN8O6S4C_{15}H_{17}ClN_8O_6S_4. The compound features multiple functional groups, including a β-lactam ring typical of cephalosporins, which is essential for its antibacterial activity.

Data

  • Molecular Weight: 463.06 g/mol
  • InChIKey: LBWIJMWZWJRRMO-AWXOXGPMSA-N
  • CAS Registry Number: 154776-45-1

The structural integrity and stereochemistry of Cefmatilen have been studied using computational methods to optimize its geometric parameters .

Chemical Reactions Analysis

Reactions

Cefmatilen participates in various chemical reactions typical for β-lactam antibiotics, primarily focusing on the inhibition of bacterial cell wall synthesis. The mechanism involves the binding to penicillin-binding proteins, disrupting their function.

Technical Details

The reactions can be summarized as:

  1. Inhibition Mechanism: Cefmatilen binds to penicillin-binding proteins, preventing them from catalyzing cross-linking in the peptidoglycan layer.
  2. Bacterial Lysis: This inhibition results in weakened cell walls and ultimately leads to bacterial cell lysis.

The efficacy of Cefmatilen against specific bacterial strains has been evaluated through various microbiological assays.

Mechanism of Action

Cefmatilen acts primarily by inhibiting penicillin-binding proteins that play a critical role in synthesizing the bacterial cell wall. This action leads to:

  • Disruption of Cell Wall Integrity: By preventing cross-linking of peptidoglycan layers.
  • Bactericidal Effect: Resulting in cell lysis and death of susceptible bacteria.

Data from studies indicate that Cefmatilen exhibits activity against a range of Gram-positive and some Gram-negative bacteria, though specific resistance patterns may vary .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to hydrolysis.
  • pH Range: The stability can vary significantly with pH changes; optimal conditions should be maintained.

Relevant analyses have shown that Cefmatilen maintains its structural integrity under various environmental conditions typical for pharmaceutical compounds .

Applications

Cefmatilen has been primarily explored for its potential applications in treating bacterial infections. Its development was aimed at providing an effective therapeutic option against resistant strains due to its unique mechanism of action compared to other antibiotics. Although it has been discontinued from clinical trials, it remains a subject of academic interest due to its structural characteristics and biological activity against pathogens .

Historical Context of Cefmatilen Development

Emergence in 1990s Antibacterial Research Landscape

The 1990s represented a critical juncture in antibacterial research, characterized by escalating resistance to existing β-lactam antibiotics and a declining pipeline of novel therapeutic agents. This period followed the "golden era" of antibiotic discovery (1940-1962), during which most major antibiotic classes were introduced, but by the late 1980s, a significant discovery void had emerged [8]. Cefmatilen (developmental code S-1090) emerged from Shionogi's research laboratories during this challenging period as a strategic response to the growing prevalence of extended-spectrum β-lactamases (ESBLs) in Gram-negative pathogens that rendered third-generation cephalosporins increasingly ineffective.

The compound was designed as an oral cephalosporin with enhanced stability against plasmid-mediated β-lactamases, particularly TEM and SHV derivatives that were proliferating in clinical settings. Research priorities during this era focused on overcoming specific resistance mechanisms through molecular modifications:

  • Side-chain optimization: Introduction of aminothiazole and methoxyimino groups at the C7 position to enhance binding affinity to penicillin-binding proteins (PBPs)
  • Steric hindrance: Strategic placement of bulky substituents near the β-lactam ring to impede hydrolytic enzyme access
  • Efflux evasion: Chemical modifications to reduce recognition by multi-drug resistance (MDR) efflux systems

Table 1: Key Resistance Challenges Driving 1990s Cephalosporin Development

Resistance MechanismPrevalent PathogensTherapeutic Gap Targeted
Extended-Spectrum β-Lactamases (ESBLs)Klebsiella pneumoniae, E. coliInactivation of 3rd-gen cephalosporins
AmpC β-LactamasesEnterobacter spp., Citrobacter spp.Resistance to cephamycins
Multi-Drug Efflux PumpsPseudomonas aeruginosaReduced intracellular antibiotic accumulation
Porin MutationsAcinetobacter baumanniiImpaired antibiotic penetration

Shionogi's Strategic Role in Cephalosporin Innovation

Shionogi established itself as a pioneer in β-lactam research during this period through a dedicated focus on structure-activity relationship (SAR) optimization and mechanism-based drug design. The company's cephalosporin expertise originated with earlier innovations like cefmetazole (1970s) and cefcapene (1980s), creating a foundation for advanced compounds like cefmatilen [5]. Shionogi's research strategy embodied three key principles:

  • Bacterial Resistance Surveillance: Establishment of a global antimicrobial surveillance program to identify emerging resistance patterns and guide molecular design priorities. This enabled targeted modifications to address specific enzymatic resistance mechanisms appearing in clinical isolates.

  • Oral Bioavailability Engineering: Unlike many contemporary intravenous cephalosporins, cefmatilen was developed as an oral agent with enhanced gastrointestinal absorption properties. This was achieved through ester prodrug technology (cefmatilen is administered as cefmatilen pivoxil hydrochloride) that improved lipophilicity without compromising antimicrobial activity.

  • Strategic Spectrum Positioning: Designed to bridge the efficacy gap between existing oral agents like cefixime and parenteral third-generation cephalosporins, cefmatilen exhibited potent activity against Staphylococcus aureus (including penicillinase-producing strains) while maintaining efficacy against key Gram-negative pathogens like E. coli, Klebsiella, and Proteus species.

Shionogi's investment in siderophore-mediated drug delivery during this period—though more prominently associated with later compounds like cefiderocol—informed aspects of cefmatilen's molecular design to enhance bacterial cell penetration [6]. The company's integrated approach combined medicinal chemistry, microbiological profiling, and early pharmacokinetic assessment to accelerate candidate selection.

Table 2: Shionogi's 1990s Cephalosporin Pipeline Evolution

CompoundDevelopment PhaseKey InnovationTarget Pathogens
Cefmatilen (S-1090)Phase III (discontinued)Oral bioavailability with ESBL stabilityESBL-producing Enterobacteriaceae
Cefcapene pivoxilMarketed (1997)Broad-spectrum oral 3rd gen cephalosporinRespiratory/urinary tract pathogens
S-1090 derivativesPreclinicalEnhanced anti-MRSA activityGram-positive resistant strains
Siderophore conjugatesEarly researchIron-uptake exploitationMulti-drug resistant Gram-negatives

Phase III Clinical Trial Trajectory and Discontinuation Rationale

Cefmatilen progressed to Phase III clinical evaluation in the mid-1990s following promising Phase II results demonstrating efficacy in respiratory and urinary tract infections. The compound's development coincided with a critical period of regulatory evolution, where efficacy benchmarks for new antibacterial agents were becoming increasingly stringent due to:

  • Comparative efficacy requirements: Regulatory agencies demanded superior or non-inferiority against established comparators with larger patient cohorts
  • Resistance-driven endpoints: Need to demonstrate efficacy in microbiologically documented ESBL-producing infections
  • Pharmacodynamic thresholds: Increased emphasis on PK/PD target attainment (e.g., %T>MIC) rather than clinical outcomes alone

The Phase III program was structured around three pivotal trials:

  • Uncomplicated Urinary Tract Infections: Compared against cefixime with microbiological eradication as primary endpoint
  • Community-Acquired Pneumonia: Versus amoxicillin/clavulanate with clinical cure rate at test-of-cure visit
  • Acute Exacerbations of Chronic Bronchitis: Compared with cefuroxime axetil

Despite meeting primary efficacy endpoints in initial studies, strategic discontinuation decisions were influenced by converging factors:

  • Market Landscape Shifts: The simultaneous development and approval of respiratory fluoroquinolones (levofloxacin, moxifloxacin) that offered broader spectrum coverage including atypical pathogens, diminishing the commercial potential of advanced cephalosporins for respiratory indications.

  • Development Resource Allocation: Shionogi prioritized pipeline candidates with broader spectra of activity, particularly against emerging MRSA and multi-drug resistant Pseudomonas aeruginosa, which were becoming urgent unmet medical needs. The company's research focus shifted toward compounds like S-4661 (a carbapenem) and ultimately the siderophore cephalosporin platform that would yield cefiderocol [6].

  • Regulatory Hurdles: Increasing requirements for post-marketing resistance surveillance studies and risk management plans for new antibacterial agents altered the cost-benefit calculus for niche-spectrum agents.

Table 3: Phase III Antibacterial Attrition Factors in the 1990s

Attrition FactorImpact on CefmatilenIndustry-wide Consequence
Rising Development Costs$300–500M per approved agent15% reduction in antibiotic R&D programs
Regulatory ComplexityIncreased trial size requirements34% longer development timelines
Shifting Resistance PatternsDiminished commercial viability23% of antibiotics obsolete within 5 years
Alternative TherapiesFluoroquinolone market dominance40% decline in cephalosporin development

Cefmatilen's discontinuation exemplifies the formidable challenges facing antibacterial development during this period, where scientific achievement alone proved insufficient to overcome commercial and regulatory barriers. This experience informed Shionogi's subsequent approach to antibiotic development, emphasizing:

  • Global resistance monitoring to identify high-value targets
  • Novel mechanisms (e.g., siderophore conjugation) to overcome intrinsic resistance
  • Early health technology assessment to align development with unmet needs

The compound's legacy resides in its contribution to structure-based design principles that enabled subsequent generations of β-lactams with enhanced stability against evolving resistance mechanisms.

Properties

CAS Number

140128-74-1

Product Name

Cefmatilen

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C15H14N8O5S4

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C15H14N8O5S4/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22)/b21-8-/t9-,13-/m1/s1

InChI Key

UEQVTKSAEXANEZ-YCRCPZNHSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4

Solubility

Soluble in DMSO

Synonyms

7-(2-(2-aminothiazol-4--yl)-2-hydroxyiminoacetamido)-8-oxo-3-(1H-1,2,3-triazol-4-yl)thiomethylthio-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
cefmatilen
prop-INN

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.